molecular formula C15H14N2O5S B1230709 5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester

5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester

Cat. No. B1230709
M. Wt: 334.3 g/mol
InChI Key: NHJYQKGRAJXZSA-UHFFFAOYSA-N
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Description

5-nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester is a member of thiophenes and a C-nitro compound.

Scientific Research Applications

Reductive Acetylation in Chemistry

  • 5-Nitro-2-thiophenecarboxylic acid and its esters undergo reductive acetylation to form 4-acetylamino-2-thiophenecarboxylic acids or their esters, as demonstrated by Gol'dfarb et al. (1983) (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Transformation Using Soft NO⊕-Species

  • Jørgensen, Ghattas, and Lawesson (1982) studied the reaction of thiocarbonyl compounds with NaNO2, which includes compounds similar to 5-Nitro-2-thiophenecarboxylic acid (Jørgensen, Ghattas, & Lawesson, 1982).

Structural Effects in Thiophene Derivatives

  • Bettencourt‐Dias, Viswanathan, and Ruddy (2005) discussed the solid-state structures and intermolecular forces in thiophene derivatives, which could include compounds like 5-Nitro-2-thiophenecarboxylic acid (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Catalysis of Thiol Ester Hydrolysis

  • Brown and Aman (1997) conducted studies on thiol ester hydrolysis, which might have relevance to the hydrolysis of esters in compounds like 5-Nitro-2-thiophenecarboxylic acid (Brown & Aman, 1997).

Synthesis of Biologically Active Compounds

  • Yuanbiao et al. (2016) mentioned the synthesis of chloro-2-oxo-butyric acid ethyl ester, an intermediate in biologically active compounds like thiazole carboxylic acids, which can be related to the synthesis involving 5-Nitro-2-thiophenecarboxylic acid (Yuanbiao et al., 2016).

Synthesis of Nitro-1,2-di-oxo-4-thioindeno Pyrimidines

  • El-Zimaity, Kandeel, El-Morsi, and Elnagdi (1977) explored the synthesis of nitro-indan-diones, related to 5-Nitro-2-thiophenecarboxylic acid, and their conversion to pyrimidine derivatives (El-Zimaity et al., 1977).

properties

Product Name

5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C15H14N2O5S/c1-10(11-5-3-2-4-6-11)16-13(18)9-22-15(19)12-7-8-14(23-12)17(20)21/h2-8,10H,9H2,1H3,(H,16,18)

InChI Key

NHJYQKGRAJXZSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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